4-Bromo-N-[4-methyl-3-(2-oxopyrrolidin-1-YL)phenyl]thiophene-2-carboxamide
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Overview
Description
4-Bromo-N-[4-methyl-3-(2-oxopyrrolidin-1-YL)phenyl]thiophene-2-carboxamide is a complex organic compound that features a thiophene ring, a bromine atom, and a pyrrolidinone moiety
Preparation Methods
The synthesis of 4-Bromo-N-[4-methyl-3-(2-oxopyrrolidin-1-YL)phenyl]thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiophene ring. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The bromination of the thiophene ring can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions . The final step involves the coupling of the brominated thiophene with the pyrrolidinone derivative through an amide bond formation, which can be facilitated by coupling reagents such as EDCI or DCC .
Chemical Reactions Analysis
4-Bromo-N-[4-methyl-3-(2-oxopyrrolidin-1-YL)phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation reactions to form sulfoxides or sulfones, and reduction reactions to form thiols or thioethers.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Scientific Research Applications
4-Bromo-N-[4-methyl-3-(2-oxopyrrolidin-1-YL)phenyl]thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential activity as an anti-inflammatory or anticancer agent.
Materials Science: Thiophene derivatives are known for their applications in organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
Biological Research: The compound can be used as a probe to study various biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 4-Bromo-N-[4-methyl-3-(2-oxopyrrolidin-1-YL)phenyl]thiophene-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The thiophene ring and the bromine atom may play a role in binding to the active site of the target molecule, while the pyrrolidinone moiety may enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar compounds to 4-Bromo-N-[4-methyl-3-(2-oxopyrrolidin-1-YL)phenyl]thiophene-2-carboxamide include:
methyl 2-(3-bromo-2-oxopyrrolidin-1-yl)thiophene-3-carboxylate: This compound has a similar structure but with a methyl ester group instead of an amide group.
N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)thiophene-2-carboxamide: This compound lacks the bromine atom, which may affect its reactivity and biological activity.
The uniqueness of this compound lies in its combination of functional groups, which may confer specific properties and applications not found in similar compounds.
Properties
IUPAC Name |
4-bromo-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O2S/c1-10-4-5-12(8-13(10)19-6-2-3-15(19)20)18-16(21)14-7-11(17)9-22-14/h4-5,7-9H,2-3,6H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBLBKQSVQAOJMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CS2)Br)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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